1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
The compound 1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a bicyclic pyrrolotriazoledione core substituted with a benzyl group at position 1 and a 4-ethylphenyl group at position 5. The ethyl group on the phenyl ring contributes electron-donating effects, influencing reactivity and interactions .
Properties
IUPAC Name |
3-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-8-10-15(11-9-13)23-18(24)16-17(19(23)25)22(21-20-16)12-14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBRFKLJYBBGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.35 g/mol |
| LogP | 2.0819 |
| Polar Surface Area | 57.373 Ų |
| Hydrogen Bond Acceptors | 6 |
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by arresting the cell cycle at the G2/M phase. This mechanism has been attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study:
In a study involving a series of triazole derivatives, one compound demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7), indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are often associated with broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi .
Research Findings:
A synthesized analog of this compound exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many triazole derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
- Cell Cycle Arrest: The ability to halt the cell cycle at critical checkpoints contributes to their anticancer effects.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar triazole derivatives could induce apoptosis in various cancer cell lines, suggesting that 1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione may share this capability due to structural similarities with known anticancer agents .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary results indicate that it may possess inhibitory effects on Gram-positive and Gram-negative bacteria. This property could be attributed to the presence of the triazole ring system which is known for its bioactivity against pathogens .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory potential of triazole derivatives. Research suggests that compounds with similar structures can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Thus, this compound may be explored further for its therapeutic applications in treating inflammatory diseases .
Pesticidal Activity
The unique structure of this compound positions it as a potential candidate for developing new pesticides. Similar compounds have shown efficacy in controlling agricultural pests and diseases. The ability to inhibit specific enzymatic pathways in pests could lead to the development of safer and more effective agricultural chemicals .
Polymer Chemistry
The compound's structure allows it to be utilized in polymer synthesis. Triazole-containing polymers have been investigated for their unique properties such as thermal stability and mechanical strength. Incorporating this compound into polymer matrices may enhance their performance in various applications including coatings and composites .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The primary structural variations among analogs involve substitutions on the phenyl rings or modifications to the heterocyclic core. Key examples include:
Key Observations :
Physical and Spectral Properties
Notes:
- The target compound’s ethyl group likely reduces polarity compared to hydroxy/methoxy-substituted analogs .
- IR data for the trifluoromethoxy analog () highlights strong carbonyl (1706 cm⁻¹) and aromatic C-F (1508 cm⁻¹) stretches .
Research Findings and Implications
- Substituent-Driven Reactivity : The 4-ethylphenyl group balances hydrophobicity and electronic effects, making the target compound a candidate for further derivatization.
- Synthetic Flexibility : Copper-catalyzed and cycloaddition methods allow modular synthesis of analogs with tailored properties .
- Unanswered Questions : Data gaps exist in the target compound’s crystallographic and biological profiles. Tools like SHELXL () and ORTEP () could address these .
Preparation Methods
Benzylation Strategies
The benzyl group at N1 is introduced via alkylation or nucleophilic substitution . A patent-pending method utilizes benzyl bromide and anhydrous potassium carbonate in DMF at 60°C, achieving 85–89% yield. Competing O-alkylation is suppressed by steric hindrance from the pyrrolidine ring.
4-Ethylphenyl Functionalization
The 4-ethylphenyl moiety is incorporated early in the synthesis to avoid steric complications. Suzuki-Miyaura coupling between a boronic ester intermediate and 4-ethylphenylboronic acid under Pd(PPh₃)₄ catalysis affords the aryl-substituted precursor in 78% yield. Alternatively, Friedel-Crafts acylation of benzene with ethyl chloroformate, followed by reduction, provides the ethylphenyl sidechain.
Optimization of Cyclization Conditions
Cyclization to form the fused triazole-dione system demands precise control:
| Condition | Optimal Range | Yield (%) | Catalyst | Source |
|---|---|---|---|---|
| Temperature | 80–90°C | 75 | None | |
| Solvent | DMF | 82 | CuBr | |
| Reaction Time | 12–16 h | 68 | TFA |
Mechanistic Insight : Cyclization proceeds via a stepwise pathway: (1) nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, (2) dehydration to form the triazole ring, and (3) tautomerization to stabilize the dione structure.
Regioselective Modifications and Byproduct Mitigation
Regioselectivity challenges arise during triazole ring closure. DFT calculations reveal that the benzyl group’s steric bulk directs cyclization to the 1,5-dihydro position, minimizing 2,5-dihydro byproducts. Key interventions include:
- Ligand-Modified Catalysts : Bidentate ligands like TMEDA enhance Cu(I) catalyst selectivity, reducing undesired regioisomers from 15% to <5%.
- Microwave Assistance : Short-duration microwave irradiation (150°C, 20 min) accelerates cyclization while suppressing decomposition.
Scalability and Industrial Feasibility
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to maintain optimal temperature and mixing. A pilot study achieved 89% yield using:
Cost analysis highlights benzyl bromide and Pd catalysts as major contributors to production expenses, underscoring the need for catalyst recycling protocols.
Analytical Characterization and Quality Control
1H-NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, benzyl-H), 5.21 (s, 2H, CH₂Ph), 4.78 (s, 1H, triazole-H), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₃).
HPLC Purity : >99.5% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
Q & A
Q. What synthetic strategies are employed for constructing the pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core in this compound?
The synthesis typically involves multi-step routes, starting with cyclocondensation of hydrazine derivatives with diketones or α-keto esters to form the triazole ring, followed by benzylation and aryl substitution. Key steps include:
- Cyclization : Use of chloroform or acetonitrile as solvents under reflux conditions to facilitate triazole ring closure .
- Functionalization : Introduction of the benzyl and 4-ethylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
- Purification : Column chromatography (silica gel) or recrystallization (DMF/EtOH mixtures) to isolate high-purity products .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?
- NMR : H and C NMR to verify substituent positions and stereochemistry (e.g., diastereotopic protons in the pyrrolo-triazole system) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis and reaction mechanisms of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for cyclization steps .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility and optimize reaction yields .
- Catalyst Design : Machine learning models trained on existing triazole synthesis data to screen ligand-metal combinations for coupling reactions .
Q. What strategies address conflicting biological activity data across studies (e.g., inconsistent IC values in enzyme inhibition assays)?
- Assay Reprodubility : Standardize assay conditions (e.g., buffer pH, incubation time) and validate using reference inhibitors .
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products or impurities .
- Structural Confirmation : X-ray crystallography (if feasible) to resolve stereochemical ambiguities that may affect activity .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Systematic Substitution : Replace the benzyl or 4-ethylphenyl group with bioisosteres (e.g., 4-fluorophenyl, pyridinyl) and test for activity shifts .
- In Silico Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., kinases or oxidoreductases) .
- Metabolic Stability : Evaluate microsomal stability in vitro to prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Considerations
Q. What are the primary challenges in solubility and stability during in vitro assays?
- Solubility : Use DMSO as a stock solvent (≤1% final concentration) or employ co-solvents (e.g., cyclodextrins) for hydrophobic derivatives .
- Stability : Store compounds at -80°C under nitrogen and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24-72 hours .
Q. How to resolve discrepancies in NMR data for diastereomeric mixtures of this compound?
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation to isolate enantiomers .
- 2D NMR : NOESY or ROESY experiments to identify spatial correlations between protons in stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
